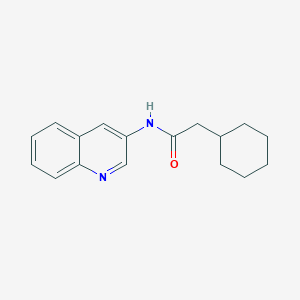

2-cyclohexyl-N-quinolin-3-ylacetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-quinolin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(10-13-6-2-1-3-7-13)19-15-11-14-8-4-5-9-16(14)18-12-15/h4-5,8-9,11-13H,1-3,6-7,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJHEQRENLAALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

Adapted from the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, this method employs dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate 2-cyclohexylacetic acid for coupling with quinolin-3-amine. The acid (10 mmol) is dissolved in dry acetonitrile, followed by sequential addition of NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol). After stirring at 0°C for 2 hours and room temperature for 12 hours, the precipitated dicyclohexylurea is filtered. The filtrate is concentrated, dissolved in ethyl acetate, and washed with sodium carbonate, HCl, and water. Crystallization from ethyl acetate/petroleum ether yields the product.

Yield and Characterization

For analogous propanamide derivatives, yields range from 52% (method A) to 66% (method B). Characterization data for 2-cyclohexyl-N-quinolin-3-ylacetamide would likely align with reported propanamides:

-

1H NMR (DMSO-d6) : δ 1.20–1.45 (m, 10H, cyclohexyl), 2.12 (t, J = 7.2 Hz, 2H, CH2CO), 4.25 (t, J = 7.2 Hz, 1H, NCH), 7.30–8.10 (m, 6H, quinoline-H).

-

13C NMR : δ 25.6 (cyclohexyl), 38.4 (CH2CO), 118.1–137.3 (aromatic carbons), 172.8 (C=O).

Thermal Fusion of Ethyl Cyclohexylacetate with Quinolin-3-amine

High-Temperature Aminolysis

Inspired by the synthesis of 2-cyano-N-(quinolin-3-yl)acetamide, this method involves heating ethyl 2-cyclohexylacetate (10 mmol) with quinolin-3-amine (1.44 g, 10 mmol) at 220°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, forming the acetamide directly. Excess ester is removed under reduced pressure, and the crude product is recrystallized from ethanol.

Optimization Challenges

While the analogous cyanoacetamide synthesis achieves moderate yields, the steric bulk of the cyclohexyl group may reduce efficiency. Key parameters include:

-

Temperature : Prolonged heating above 200°C risks decomposition.

-

Solvent-Free Conditions : Eliminates side reactions but necessitates rigorous mixing.

Hydrazide Intermediate Pathway

Hydrazide Formation and Subsequent Derivatization

A multistep approach involves converting ethyl cyclohexylacetate to its hydrazide derivative (4) via reflux with hydrazine hydrate (20 mmol) in ethanol. The hydrazide (10 mmol) is then reacted with quinoline-3-isocyanate under mild conditions to form the target acetamide. While迂回, this method offers control over regioselectivity.

Comparative Analysis

-

Yield : Hydrazide formation typically achieves 60–70% yields, but subsequent steps may reduce overall efficiency.

-

Purity : Intermediate purification minimizes byproducts, enhancing final product quality.

Method Comparison and Optimization

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-quinolin-3-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.

Scientific Research Applications

2-cyclohexyl-N-quinolin-3-ylacetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antiparasitic properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-quinolin-3-ylacetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

| Compound ID | Substituent on Quinoline | Molecular Formula | Melting Point (°C) | HRMS [M+H]+ (Calcd/Found) |

|---|---|---|---|---|

| 3d | 2-Chloro | C₁₇H₁₉ClN₂O₂ | 161–163 | 319.1215 / 319.1207 |

| 3e | 2-Chloro, 8-Methyl | C₁₈H₂₁ClN₂O₂ | 161–163 | 333.1372 / 333.1363 |

| 3g | 2-Chloro, 6-Methoxy | C₁₈H₂₁ClN₂O₃ | 184–186 | 349.1321 / Not provided |

Observations :

- Substituent Effects on Melting Points : The methoxy-substituted 3g exhibits a higher melting point (184–186°C) compared to 3d and 3e (161–163°C). This may arise from enhanced crystallinity due to hydrogen bonding or dipole interactions from the methoxy group .

- Molecular Weight and HRMS : Introduction of a methyl (3e ) or methoxy (3g ) group increases molecular weight, reflected in higher HRMS values. The precision of HRMS data (e.g., 3d : Δ = 0.0008) confirms synthetic accuracy .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

- 3d: Strong absorption at 1648 cm⁻¹ (amide C=O stretch) and 1560 cm⁻¹ (quinoline ring vibrations) .

- 3e : Similar amide C=O stretch (1648 cm⁻¹) but additional bands at 2931 cm⁻¹ (C-H stretch from methyl) .

- 3g : Distinct O-H stretch at 3280 cm⁻¹ (hydroxy group) and methoxy C-O stretch at 1247 cm⁻¹ .

13C NMR Data for 3d: Key signals include δ = 169.8 ppm (amide carbonyl), 149.9 ppm (quinoline C-2), and 25.1 ppm (cyclohexyl CH₂), confirming structural integrity .

Comparison with Non-Quinoline Acetamides

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Contains a cyano group, enhancing electrophilicity but lacking the aromatic quinoline system.

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide (): Features a quinoxaline core instead of quinoline. Synthesis involves thiouracil derivatives, differing from the hydroxyacetamide route used for 3d–3g .

Pharmacokinetic Insights from Cyclohexyl-Containing Compounds

This suggests that the cyclohexyl moiety in 2-cyclohexyl-N-quinolin-3-ylacetamide may similarly influence bioavailability .

Q & A

Basic: What are the key steps in synthesizing 2-cyclohexyl-N-quinolin-3-ylacetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., cyclohexyl-containing acetamides) are synthesized via isocyanide-based multicomponent reactions under controlled conditions. Key steps include:

- Substitution : Use of alkyl/aryl halides with cyclohexyl or quinoline derivatives in alkaline or acidic media .

- Condensation : Optimization of condensing agents (e.g., DCC or EDCl) and solvent systems (e.g., DMF or THF) to improve yields .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction monitoring via TLC/HPLC ensures intermediate purity .

Basic: Which spectroscopic methods are essential for characterizing 2-cyclohexyl-N-quinolin-3-ylacetamide?

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent integration and cyclohexyl/quinoline connectivity .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

- Melting Point Analysis : Consistency with literature values indicates purity .

Advanced: How can researchers address low yields in the final condensation step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Use of DMAP or HOBt to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility .

- Temperature Control : Lowering reaction temperature to reduce decomposition .

- Reagent Stoichiometry : Adjusting molar ratios (e.g., excess acyl chloride) to drive the reaction .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay variability or impurities. Methodological solutions:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and protocols .

- Purity Validation : Re-characterize compounds via HPLC and elemental analysis before testing .

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm activity trends .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

SAR studies require systematic structural modifications:

- Scaffold Variation : Synthesize analogs with altered cyclohexyl substituents or quinoline ring substitutions .

- Functional Group Replacement : Swap acetamide with sulfonamide or urea groups to assess bioactivity shifts .

- Biological Testing : Compare analogs in target-specific assays (e.g., enzyme inhibition or receptor binding) .

- Computational Modeling : Use molecular docking to predict binding affinities and guide synthesis .

Advanced: What computational methods predict the biological targets of 2-cyclohexyl-N-quinolin-3-ylacetamide?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with protein targets (e.g., kinases or GPCRs) .

- Pharmacophore Mapping : Identify key structural features (e.g., hydrogen bond donors) using Schrödinger Phase .

- QSAR Models : Train machine learning algorithms on bioactivity datasets to predict target relevance .

Basic: How to confirm purity and identity post-synthesis?

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages .

- Melting Point Consistency : Deviation <2°C from literature indicates purity .

Advanced: How to optimize solubility for in vivo assays?

- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility .

- Co-solvent Systems : Use PEG-400 or cyclodextrins in formulations .

- Salt Formation : Prepare hydrochloride or sodium salts to improve bioavailability .

Advanced: How to handle discrepancies in spectral data interpretation?

- Cross-Validation : Compare NMR/IR data with structurally similar compounds .

- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals .

- Collaborative Analysis : Consult crystallography or computational chemistry experts for ambiguous peaks .

Advanced: What structural modifications enhance metabolic stability?

- Blocking Vulnerable Sites : Fluorinate labile C-H bonds or replace metabolically unstable groups (e.g., methyl with trifluoromethyl) .

- Steric Shielding : Introduce bulky substituents near hydrolysis-prone amide bonds .

- Isotope Labeling : Use C or H tags to track metabolic pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.